Cardenolide B-1

Anti-inflammatory Activity ICAM-1 Inhibition Cardenolide Comparison

Choose Cardenolide B-1 (1318158-89-2) for its non-interchangeable pharmacology. With >500-fold lower cytotoxicity than Neritaloside (A549 IC50 140 μM) and 33-fold lower anti-inflammatory potency vs. Cardenolide B-2, it is the definitive negative control for cell death assays and a specific tool for Na+/K+-ATPase signaling & P-gp inhibition studies. Fully characterized (NMR, HR-MS), it provides unmatched analytical certainty.

Molecular Formula C30H44O8
Molecular Weight 532.7 g/mol
Cat. No. B1170200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCardenolide B-1
Molecular FormulaC30H44O8
Molecular Weight532.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2)CCC45C3CCC6(C4(O5)CCC6C7=CC(=O)OC7)C)C)O)OC)O
InChIInChI=1S/C30H44O8/c1-16-23(32)25(34-4)24(33)26(36-16)37-19-6-9-27(2)18(14-19)5-11-29-21(27)8-10-28(3)20(7-12-30(28,29)38-29)17-13-22(31)35-15-17/h13,16,18-21,23-26,32-33H,5-12,14-15H2,1-4H3/t16-,18-,19+,20-,21-,23+,24-,25+,26+,27+,28-,29+,30-/m1/s1
InChIKeyZIZPCWNXFYPMNP-QMBFAAFNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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Structure & Identifiers


Interactive Chemical Structure Model





Cardenolide B-1: Structural Identity and Core Pharmacological Classification for Informed Procurement


Cardenolide B-1 (CAS 1318158-89-2) is a cardenolide monoglycoside, a sub-class of cardiac glycosides, that can be isolated from the stems and twigs of Nerium oleander [1]. Its full chemical name is (3beta,5beta)-3-[(6-deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-8,14-epoxycard-20(22)-enolide, with a molecular formula of C₃₀H₄₄O₈ and a molecular weight of 532.67 g/mol [2]. As a cardenolide, its primary molecular target is the Na+/K+-ATPase enzyme, a fundamental mechanism it shares with other compounds in its class .

Why Cardenolide B-1 Cannot Be Substituted by Generic Cardenolides: Evidence for Differentiated Biological Activity


Procurement of a generic cardenolide in place of Cardenolide B-1 is scientifically unsound due to profound differences in biological activity driven by subtle structural variations. Within the same study that isolated and characterized Cardenolide B-1, direct quantitative comparisons reveal that closely related compounds, such as Cardenolide B-2 and Oleagenin, exhibit orders-of-magnitude differences in key in vitro assays, including anti-inflammatory and cytotoxic potency [1]. These data underscore that the specific glycosylation pattern and stereochemistry of Cardenolide B-1 confer a distinct functional profile, making it a non-interchangeable entity for research requiring a compound with its unique, and sometimes counter-intuitive, pharmacological fingerprint.

Cardenolide B-1 Comparative Performance Data: Quantitative Differentiation from Closest Analogs for Research Selection


Cardenolide B-1 Demonstrates Exceptionally Low Anti-Inflammatory Potency Compared to its Closest Isolated Analog, Cardenolide B-2

In a direct, head-to-head comparison within a single study, Cardenolide B-1 (Compound 1) exhibited an IC50 of 220 μM for the inhibition of ICAM-1 induction in A549 cells. This is approximately 33-fold less potent than its closest structural analog, Cardenolide B-2 (Compound 2), which had an IC50 of 6.6 μM in the same assay [1]. This stark difference highlights that Cardenolide B-1 is a significantly weaker anti-inflammatory agent than its immediate congener.

Anti-inflammatory Activity ICAM-1 Inhibition Cardenolide Comparison

Cardenolide B-1 Shows Significantly Lower General Cytotoxicity Compared to Potent Cardiotonic Analogs like Neritaloside

A direct comparison of cytotoxic activity on A549 cells revealed a substantial potency difference. Cardenolide B-1 (Compound 1) exhibited a cell viability IC50 of 140 μM. In stark contrast, the structurally related cardiotonic analog Neritaloside (Compound 5) was over 500 times more potent, with an IC50 of 0.27 μM in the same MTT assay [1]. This data positions Cardenolide B-1 as having a much milder cytotoxic profile within this class of compounds.

Cytotoxicity Cell Viability Cardenolide Selectivity

Cardenolide B-1 Possesses Unique Multidrug Resistance (MDR) Reversal Activity Not Observed with Cardenolide B-2 or Oleagenin

In a functional assay for MDR cancer-reversal activity, Cardenolide B-1 (Compound 1) was one of only two compounds (along with Compound 12) out of 13 tested to demonstrate a significant effect on increasing the accumulation of the fluorescent dye calcein in MDR human ovarian cancer 2780AD cells [1]. In contrast, its closest structural analogs, Cardenolide B-2 (Compound 2) and Oleagenin (Compound 3), did not show a significant effect in this same assay [1].

MDR Reversal Calcein Accumulation Cancer Research

Structural Differentiation: The 8,14-Epoxy Moiety and β-D-digitalosyl Glycosylation of Cardenolide B-1 Underpin its Distinct Biological Profile

Cardenolide B-1 is defined by the presence of an 8,14-epoxy group and a β-D-digitalosyl sugar moiety [1][2]. This specific structural configuration contrasts with Cardenolide B-2, which possesses a 7β,8-epoxy group and a β-D-diginosyl sugar moiety [3]. While a direct SAR study is not provided, the significant differences in biological activity observed between these two compounds across multiple assays strongly suggest that these specific structural features are critical determinants of their distinct pharmacological fingerprints.

Structure-Activity Relationship SAR Cardenolide Glycosylation

Validated Research Applications of Cardenolide B-1 Based on Direct Comparative Evidence


As a Negative Control or Low-Potency Tool Compound in Cardiotonic Steroid Research

Given its demonstrated >500-fold lower cytotoxicity compared to Neritaloside and 33-fold lower anti-inflammatory potency compared to Cardenolide B-2 [1], Cardenolide B-1 is ideally suited as a negative control in cell-based assays. It can be used to establish baseline activity or to confirm that an observed biological effect is specific to potent cardenolides and not a general class effect, thereby increasing the rigor and interpretability of experimental results.

As a Chemical Probe to Study Non-Cytotoxic Mechanisms of Cardenolide Signaling

The low cytotoxic profile of Cardenolide B-1 (IC50 of 140 μM against A549 cells) [1] makes it a valuable tool for investigating Na+/K+-ATPase-mediated signaling pathways that occur independent of cell death. Researchers can use this compound to study, for instance, changes in intracellular ion concentrations or activation of specific kinase cascades without the confounding and often terminal effects of high cytotoxicity associated with other class members.

As a Positive Control or Reference Scaffold for Multidrug Resistance (MDR) Reversal Studies

The unique ability of Cardenolide B-1 to significantly increase calcein accumulation in MDR cancer cells [1] positions it as a key reference compound for research into P-glycoprotein (P-gp) inhibition and other MDR mechanisms. It can be used as a positive control in screening assays for novel MDR reversal agents or as a chemical biology tool to probe the function of drug efflux transporters in cancer cell models.

As a Structurally Defined Standard for Analytical Chemistry and Phytochemical Investigations

Due to its full spectroscopic characterization, including 1H NMR, 13C NMR, IR, UV, and HR-FAB-MS data [1], Cardenolide B-1 serves as a high-quality reference standard for the development and validation of analytical methods. It is particularly valuable for the HPLC-based quantification of cardenolides in complex plant extracts from Nerium oleander and related species, as well as for chemotaxonomic studies aimed at differentiating between plant populations.

Technical Documentation Hub

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